molecular formula C14H13FN2O3 B5380851 2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Cat. No.: B5380851
M. Wt: 276.26 g/mol
InChI Key: FNGYTSPLHTXEPV-UHFFFAOYSA-N
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Description

2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a formamido group, and a furan-2-ylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoyl chloride with furan-2-ylmethylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s formamido group can form hydrogen bonds with active site residues, while the fluorophenyl and furan-2-ylmethyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(2-FLUOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE include:

    2-[(2-CHLOROPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    2-[(2-BROMOPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar structure but with a bromine atom instead of fluorine.

    2-[(2-IODOPHENYL)FORMAMIDO]-N-[(FURAN-2-YL)METHYL]ACETAMIDE: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in its fluorine atom, which can significantly influence the compound’s reactivity and interactions due to the high electronegativity and small size of fluorine.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-2-ylmethylamino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3/c15-12-6-2-1-5-11(12)14(19)17-9-13(18)16-8-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGYTSPLHTXEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NCC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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